![molecular formula C19H12ClN3O2 B4370671 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370671.png)
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CPPCA) is a chemical compound that has gained significant attention in the field of scientific research. CPPCA is a pyrazolopyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not fully understood. However, studies have suggested that 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to induce apoptosis in cancer cells. The anti-inflammatory activity of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may be due to its ability to inhibit the production of inflammatory cytokines. The antifungal activity of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have various biochemical and physiological effects. Studies have shown that 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has also been found to inhibit the growth of various fungal species.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have potent anticancer, anti-inflammatory, and antifungal activity, making it a useful tool for investigating these areas. However, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid also has limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may have off-target effects that need to be investigated further.
Future Directions
There are several future directions for investigating 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Additional studies are needed to fully understand the mechanism of action of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its potential use in treating cancer, inflammatory diseases, and fungal infections. Additionally, studies are needed to investigate the toxicity of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its potential side effects. Finally, the synthesis of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives may lead to compounds with improved efficacy and reduced toxicity.
Scientific Research Applications
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has potential applications in the field of medicine. It has been found to have anticancer activity, and studies have shown that it can inhibit the growth of various cancer cell lines. 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has also been found to have anti-inflammatory activity and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have antifungal activity and has been investigated for its potential use in treating fungal infections.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-8-6-13(7-9-14)16-10-17(19(24)25)23-18(22-16)15(11-21-23)12-4-2-1-3-5-12/h1-11H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFBPYDSVQTJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(=O)O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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